1-Chloro-5-methoxy-2-pentene
Overview
Description
1-Chloro-5-methoxy-2-pentene is an organic compound with the molecular formula C6H11ClO It is a chlorinated alkene with a methoxy group attached to the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-methoxy-2-pentene can be synthesized through several methods. One common approach involves the chlorination of 5-methoxy-2-pentene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ catalysts and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methoxy-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bond can yield saturated compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products Formed
Substitution: Methoxy-substituted pentenes.
Oxidation: Epoxides or aldehydes.
Reduction: Saturated chlorinated alkanes.
Scientific Research Applications
1-Chloro-5-methoxy-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-5-methoxy-2-pentene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The double bond in the pentene chain allows for addition reactions, making the compound versatile in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-pentene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
5-Methoxy-1-pentene:
Uniqueness
1-Chloro-5-methoxy-2-pentene is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
(E)-1-chloro-5-methoxypent-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-8-6-4-2-3-5-7/h2-3H,4-6H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZGFAXZLBJENP-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC/C=C/CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3577-82-0 | |
Record name | 2-Pentene, 1-chloro-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-5-methoxy-2-pentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-CHLORO-5-METHOXY-2-PENTENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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